molecular formula C4H8N2O3 B12920686 L-Asparagine-N-15N

L-Asparagine-N-15N

Cat. No.: B12920686
M. Wt: 133.11 g/mol
InChI Key: DCXYFEDJOCDNAF-WOVALAOYSA-N
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Description

L-Asparagine-N-15N is a stable isotope-labeled compound of L-asparagine, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to study metabolic pathways, protein synthesis, and other biochemical processes. The stable isotope labeling allows for precise tracking and analysis in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine-N-15N can be synthesized through several methods. One common approach involves the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis process. The reaction typically involves the amidation of aspartic acid with nitrogen-15 labeled ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, such as ammonium chloride or nitrate. The L-asparagine produced by the microorganisms is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-N-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Asparagine-N-15N has a wide range of applications in scientific research:

Mechanism of Action

L-Asparagine-N-15N exerts its effects through its incorporation into metabolic pathways. The nitrogen-15 isotope allows for precise tracking of the compound within biological systems. The primary mechanism involves the amidation of aspartic acid to form L-asparagine, which is then incorporated into proteins and other biomolecules. This process is facilitated by enzymes such as asparagine synthetase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine-N-15N is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its stable isotope labeling allows for precise tracking and analysis, making it a valuable tool in scientific research .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

133.11 g/mol

IUPAC Name

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i6+1

InChI Key

DCXYFEDJOCDNAF-WOVALAOYSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

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